molecular formula C12H20F2N2O2 B2363289 Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2385017-21-8

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2363289
CAS No.: 2385017-21-8
M. Wt: 262.301
InChI Key: NOGWWFMOLAGFJC-UHFFFAOYSA-N
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Description

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the difluoromethyl moiety imparts distinct chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a difluoromethyl ketone. This step often requires the use of a strong base, such as sodium hydride, under anhydrous conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a nucleophilic substitution reaction using tert-butyl bromide and a suitable nucleophile, such as the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or difluoromethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Tert-butyl bromide, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic compounds with new functional groups.

Scientific Research Applications

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

    Industrial Applications: It is explored for use in the synthesis of advanced intermediates and fine chemicals, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the tert-butyl group can provide steric hindrance, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 5-(trifluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 5-(methyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the combination of the tert-butyl group and the spirocyclic structure enhances its stability and potential for diverse applications.

Properties

IUPAC Name

tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)5-15-4-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGWWFMOLAGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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